molecular formula C23H31NO B14673790 N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine CAS No. 35372-18-0

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine

Katalognummer: B14673790
CAS-Nummer: 35372-18-0
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: FYIJLMACKSXAQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is an organic compound characterized by the presence of both ethyl and octoxy substituents on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine typically involves the condensation of 4-ethylbenzaldehyde with 4-octoxyaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanone.

    Reduction: The corresponding amine, N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine involves its interaction with molecular targets through its functional groups. The imine group can participate in nucleophilic addition reactions, while the phenyl rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in various chemical and biological contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine
  • N-(4-ethylphenyl)-1-(4-butoxyphenyl)methanimine
  • N-(4-ethylphenyl)-1-(4-octylphenyl)methanimine

Uniqueness

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine is unique due to the specific combination of ethyl and octoxy substituents, which can impart distinct physical and chemical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Eigenschaften

CAS-Nummer

35372-18-0

Molekularformel

C23H31NO

Molekulargewicht

337.5 g/mol

IUPAC-Name

N-(4-ethylphenyl)-1-(4-octoxyphenyl)methanimine

InChI

InChI=1S/C23H31NO/c1-3-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(4-2)11-15-22/h10-17,19H,3-9,18H2,1-2H3

InChI-Schlüssel

FYIJLMACKSXAQD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.